molecular formula C22H24ClN3O3S B12193243 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide

2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide

Cat. No.: B12193243
M. Wt: 446.0 g/mol
InChI Key: SLIIDLKGFDCFAH-UHFFFAOYSA-N
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Description

2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the sulfonyl group, and the chlorination of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-3-carboxamide
  • 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxylate

Uniqueness

The uniqueness of 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide lies in its specific structural features, such as the combination of the pyridine and pyrrole rings with the sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

2-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H24ClN3O3S/c1-13(2)26-16(5)15(4)19(30(28,29)17-10-8-14(3)9-11-17)21(26)25-22(27)18-7-6-12-24-20(18)23/h6-13H,1-5H3,(H,25,27)

InChI Key

SLIIDLKGFDCFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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